molecular formula C20H30O5 B11812398 4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid

4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid

Cat. No.: B11812398
M. Wt: 350.4 g/mol
InChI Key: LJQIVLCDJKIYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-((8-((Tetrahydro-2H-pyran-2-yl)oxy)octyl)oxy)benzoic acid include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

4-[8-(oxan-2-yloxy)octoxy]benzoic acid

InChI

InChI=1S/C20H30O5/c21-20(22)17-10-12-18(13-11-17)23-14-6-3-1-2-4-7-15-24-19-9-5-8-16-25-19/h10-13,19H,1-9,14-16H2,(H,21,22)

InChI Key

LJQIVLCDJKIYDY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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